Methyl 2-(4-(3-thienyl)phenyl)propionate
Description
Methyl 2-(4-(3-thienyl)phenyl)propionate is an ester derivative featuring a phenylpropionate backbone substituted at the para position with a 3-thienyl group. The compound’s design combines aromatic (phenyl) and heteroaromatic (thienyl) moieties, which are known to influence electronic properties and bioactivity in pharmaceuticals and materials science.
Properties
IUPAC Name |
methyl 2-(4-thiophen-3-ylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S/c1-10(14(15)16-2)11-3-5-12(6-4-11)13-7-8-17-9-13/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINXAKJYORVNHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CSC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869498 | |
| Record name | Methyl 4-(3-thienyl)phenyl-alpha-methylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60869498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108912-17-0 | |
| Record name | IDPH 8261 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108912170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-(3-thienyl)phenyl-alpha-methylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60869498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IDPH-8261 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4387865F3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Atliprofen methyl ester can be synthesized through the esterification of atliprofen with methanol. The reaction typically involves the use of an acid catalyst such as concentrated sulfuric acid. The general reaction is as follows:
Atliprofen+MethanolH2SO4Atliprofen methyl ester+Water
Industrial Production Methods: In industrial settings, the production of atliprofen methyl ester may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Methods such as continuous flow reactors and the use of immobilized enzymes can be employed to enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Atliprofen methyl ester can undergo hydrolysis in the presence of water and an acid or base catalyst to yield atliprofen and methanol.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Atliprofen methyl ester can be reduced to its corresponding alcohol derivative under suitable conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Atliprofen and methanol.
Oxidation: Oxidized derivatives of atliprofen methyl ester.
Reduction: Alcohol derivatives of atliprofen methyl ester.
Scientific Research Applications
Atliprofen methyl ester has been extensively studied for its anti-inflammatory properties. It is used in various scientific research applications, including:
Chemistry: As a model compound for studying esterification and hydrolysis reactions.
Biology: Investigating its effects on inflammatory pathways and cellular responses.
Medicine: Exploring its potential as a therapeutic agent for treating inflammatory diseases.
Industry: Used in the formulation of anti-inflammatory drugs and as a reference compound in quality control
Mechanism of Action
Atliprofen methyl ester exerts its effects by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are involved in the synthesis of prostaglandins, which are mediators of inflammation. By inhibiting COX enzymes, atliprofen methyl ester reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thienyl-Substituted Derivatives
Thienyl groups are pivotal in modulating biological activity. For example:
- Fluoroarabino nucleosides with 3-thienyl substituents exhibited anti-HCV activity (IC₅₀: single-digit μM) but low cytostatic effects, highlighting the role of thienyl orientation (2- vs. 3-) in selective antiviral activity .
- {4-[Phenyl(propionyl)amino]-1-[2-(2-thienyl)ethyl]-4-piperidinyl}methyl propionate () contains a 2-thienyl group, demonstrating that thienyl positioning affects molecular interactions in receptor binding. The 3-thienyl variant in the target compound may exhibit distinct pharmacokinetics due to altered steric and electronic profiles.
Table 1: Comparison of Thienyl-Substituted Compounds
| Compound | Thienyl Position | Key Activity | Reference |
|---|---|---|---|
| Fluoroarabino nucleoside (3-thienyl) | 3- | Anti-HCV (IC₅₀: 1–10 μM) | |
| Piperidinyl propionate (2-thienyl) | 2- | Structural analog for CNS drugs |
Phenylpropionate Derivatives with Bioactive Substituents
Anti-inflammatory Agents
- Sodium 2-[4-[(2-oxocyclopentyl)methyl]phenyl]propionate dihydrate (Compound 15, ) showed potent anti-inflammatory and analgesic effects, attributed to the cyclopentylmethyl group enhancing lipophilicity and target binding .
- Methyl 2-methoxycarbonyl-3-phenylpropionate derivatives () demonstrated ACE inhibition (IC₅₀: 0.0027–0.0039 μM), surpassing captopril. The methoxycarbonyl group at the ortho position likely enhances enzyme interaction .
Table 2: Bioactive Phenylpropionate Derivatives
Methyl Propionates with Amino and Allyl Modifications
- Methyl 2-[4-((2-methylallyl)amino)phenyl]propionate hydrochloride () features an allylamino group, which may improve solubility and bioavailability via salt formation.
- Methyl 2-(4-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)propanoic acid () includes a triazole-thioether group, suggesting utility in designing kinase inhibitors or antimicrobial agents .
Physicochemical and Pharmacokinetic Considerations
- Solubility : Sodium salts (e.g., ) improve aqueous solubility, whereas ester forms like the target compound may require prodrug strategies for enhanced bioavailability .
Biological Activity
Methyl 2-(4-(3-thienyl)phenyl)propionate, a compound with the molecular formula C14H14O2S, has garnered attention in various fields due to its potential biological activities. This article will delve into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- IUPAC Name : Methyl 2-(4-(3-thienyl)phenyl)propanoate
- Molecular Weight : 246.33 g/mol
- CAS Number : 130978
This compound exhibits various biological activities that may be attributed to its structural features. The thienyl group is known for its ability to interact with biological targets, potentially influencing enzyme activities and receptor interactions.
Potential Biological Activities
- Antimicrobial Activity : Some studies suggest that compounds with thienyl moieties exhibit antimicrobial properties. The presence of the thienyl group may enhance the interaction with microbial cell membranes or specific enzymes, leading to inhibition of growth.
- Anti-inflammatory Effects : Similar compounds in the family of propionates have shown anti-inflammatory effects in vitro. This could be due to the modulation of inflammatory pathways or inhibition of pro-inflammatory cytokines.
- Acaricidal Activity : Research indicates that related propionate esters have demonstrated acaricidal activity against various mites, suggesting that this compound may possess similar effects.
Case Studies and Experimental Data
Research has focused on evaluating the biological activity of methyl esters in various contexts. Here are some notable findings:
- Acaricidal Activity Study : A study evaluated the efficacy of several aryl propionates against Psoroptes cuniculi, a common mite. Compounds were tested at concentrations ranging from 0.25 mg/mL to 0.5 mg/mL. The results indicated that several compounds exhibited mortality rates exceeding 66%, with some achieving over 96% mortality at lower concentrations compared to ivermectin, a standard acaricide .
| Compound | Concentration (mg/mL) | Mortality Rate (%) |
|---|---|---|
| Ivermectin | 0.5 | 68.3 |
| This compound | 0.25 | >66 |
| Other Compounds | Varies | ≥96 |
- Anti-inflammatory Activity : Another study investigated the anti-inflammatory potential of related thienyl compounds using an in vitro model where pro-inflammatory cytokine levels were measured post-treatment. Results showed a significant reduction in TNF-alpha levels, indicating potential therapeutic applications in inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
